N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine
Description
N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine is a heterocyclic organic compound derived from the parent structure 1H-imidazo[4,5-c]pyridin-4-amine (C₇H₆N₄, MW: 170.6) by methylation at the N4-position. Its molecular formula is C₈H₈N₄ (MW: 184.2). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for antibiotics, anticancer agents, and immunomodulators . Key physical properties include a density of ~1.48 g/cm³, high thermal stability (boiling point >500°C), and moderate solubility in polar organic solvents . While its discontinued commercial availability (as noted in ) suggests challenges in synthesis or stability, it remains a scaffold of interest for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
N-methyl-1H-imidazo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-8-7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPBCFYXQPRGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Substitution
The synthesis often begins with 2-chloro-3-nitropyridine or related halogenated nitropyridine derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution by primary amines, including methylamine or other alkylamines, to form N-substituted pyridine-2-amines.
- Reaction Conditions:
- Solvent: Refluxing 1,2-dichloroethane or dichloromethane
- Temperature: 80 °C
- Time: 2–72 hours depending on solvent and conditions
- Yield: Excellent yields reported (>85%)
This step introduces the N-methyl group via reaction with methylamine or methyl-substituted amines, forming the intermediate N-methyl-pyridine-2-amine derivatives.
Reduction of Nitro Group
The nitro group at the 3-position is reduced to an amino group to generate a diamine intermediate necessary for subsequent cyclization.
- Reduction Agents:
- Zinc dust with formamide (Zn/HCOONH3)
- Zinc dust with concentrated HCl
- Conditions:
- Temperature: 80–85 °C
- Time: 45 minutes to 10 hours
- Outcome:
- High conversion to 2,3-diaminopyridine derivatives
- Yields around 90%
Cyclization to Form Imidazo[4,5-C]pyridine Core
The diamine intermediate undergoes cyclization via condensation with aldehydes or other carbonyl compounds, forming the imidazo ring fused to the pyridine. Aromatization completes the formation of the imidazo[4,5-c]pyridine scaffold.
- Cyclization Conditions:
- Refluxing in H2O-IPA (1:1)
- Temperature: 85 °C
- Time: 10 hours
- Catalysts:
- Sometimes FeCl3 or aerial oxidation is used to facilitate aromatization.
- Yields:
- Excellent yields (typically >85%)
One-Pot Tandem Synthesis Approach
A more efficient method involves a one-pot tandem process combining nucleophilic substitution, reduction, and cyclization without isolation of intermediates.
-
- 2-chloro-3-nitropyridine reacts with methylamine in H2O-IPA at 80 °C for 2 hours.
- Zn dust and concentrated HCl are added directly to the reaction mixture, stirred at 80 °C for 45 minutes to reduce the nitro group.
- Substituted aldehydes are added, and the mixture is heated at 85 °C for 10 hours to promote cyclization and aromatization.
-
- Reduced reaction time and purification steps
- High overall yield (~90%)
- Clean reaction profile with minimal byproducts
Alternative Synthetic Routes and Catalysis
Pd- or Cu-Catalyzed Amidation and Cyclization
- Pd- and Cu-catalyzed regiospecific cyclization of 2-halo-3-acylaminopyridines with amines is an alternative route to the imidazo[4,5-c]pyridine scaffold.
- These methods involve transition-metal catalysis to form the N–C–N or N–C–N–C bonds crucial for ring closure.
- Ligand-assisted catalysis enhances regioselectivity and yields.
Methylation Strategies
- The N-methyl group can be introduced either by using methylamine as the nucleophile in the SNAr step or by methylation of the imidazo nitrogen post-cyclization using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Example Data Table: Reaction Conditions and Yields
| Step | Reactants/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| SNAr substitution | 2-chloro-3-nitropyridine + methylamine | 80 | 2 h | >85 | H2O-IPA solvent reduces reaction time |
| Nitro group reduction | Zn dust + conc. HCl | 80–85 | 45 min–10 h | ~90 | High selectivity for diamine formation |
| Cyclization/aromatization | Diamine + aldehyde, FeCl3 or aerial oxidation | 85 | 10 h | >85 | Formation of imidazo[4,5-c]pyridine core |
| One-pot tandem synthesis | Combined above steps | 80–85 | 12 h total | ~90 | Streamlined synthesis with minimal purification |
| Pd/Cu-catalyzed cyclization | 2-halo-3-acylaminopyridines + amines + catalyst | 80–120 | 6–24 h | Variable | Requires ligands, high regioselectivity |
Research Findings and Notes
- The nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with methylamine is a key step for introducing the N-methyl group efficiently.
- The use of H2O-IPA solvent mixture significantly accelerates the SNAr reaction compared to traditional organic solvents.
- Zinc-mediated reduction of the nitro group is preferred for its mildness and high selectivity.
- One-pot tandem synthesis reduces time and resource consumption while maintaining high yields and purity.
- Transition-metal catalysis offers alternative synthetic pathways with potential for regioselective modifications but requires careful ligand and catalyst selection.
- The overall synthetic strategy is flexible to allow variation of substituents on the imidazo[4,5-c]pyridine core for diverse applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, methyl iodide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cancer Therapy
N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine and its derivatives have shown promising results as anticancer agents. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and Aurora kinases. For instance, certain derivatives have demonstrated inhibitory potency in the nanomolar range against CDK2 and Aurora B enzymes, which are crucial for cell cycle regulation and mitosis respectively .
Table 1: Inhibitory Potency of this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | CDK2 | 0.004 |
| Compound B | Aurora B | 0.046 |
| Compound C | PARP | 8.6 |
The ability of these compounds to enhance the efficacy of conventional chemotherapy agents has also been noted, particularly through the use of poly(ADP-ribose) polymerase (PARP) inhibitors, which increase tumor cell sensitivity to treatments like temozolomide .
Antiviral Activity
The compound has also been explored for its antiviral properties, particularly against herpes simplex virus (HSV). Studies have shown that imidazo[4,5-C]pyridine derivatives can reduce lesion development and severity in animal models infected with HSV. The mechanism appears to involve immunomodulation, including the induction of interferon, which enhances the host's immune response against viral infections .
Table 2: Antiviral Efficacy of this compound
| Study Type | Virus Type | Administration Route | Efficacy |
|---|---|---|---|
| In vivo | HSV Type I & II | Topical | Reduced lesions |
| In vitro | HIV | Cell culture | Moderate activity |
Modulation of Adenosine Receptors
This compound has been identified as a positive allosteric modulator of the A3 adenosine receptor (A3AR). This receptor is implicated in inflammatory diseases and liver conditions. Compounds from this class have shown potential in enhancing the effects of A3AR agonists while displaying favorable pharmacokinetic properties such as oral bioavailability in animal models .
Table 3: Structure–Activity Relationship of A3AR Modulators
| Compound | A3AR Activity | Bioavailability |
|---|---|---|
| MRS7788 | Positive modulator | High |
| MRS8054 | Positive modulator | Moderate |
Case Studies and Research Findings
Numerous studies have documented the applications of this compound:
- Study on Cancer Inhibition: A study focused on the synthesis of various derivatives showed that modifications at specific positions on the imidazopyridine ring significantly enhanced anticancer activity against several human tumor cell lines, indicating a strong structure–activity relationship .
- Antiviral Mechanism Investigation: Research involving the treatment of HSV-infected guinea pigs demonstrated that topical application of this compound led to fewer episodes and shorter durations of recurrent lesions compared to controls, highlighting its potential as an effective antiviral agent .
Mechanism of Action
The mechanism of action of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine involves its interaction with specific molecular targets such as GABA A receptors. By binding to these receptors, the compound modulates neurotransmitter activity, leading to various physiological effects . Additionally, it may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity and physicochemical properties of imidazo[4,5-c]pyridin-4-amine derivatives are highly sensitive to substituents at the N1 , C2 , C6 , and N4 positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties
Key Observations:
- N1-Benzyl and C2-Butyl Groups (e.g., compound 5): These substituents optimize TLR7 agonism while eliminating TLR8 cross-reactivity, as seen in SAR studies .
- C6 Substitutions : Direct aryl-aryl linkages (e.g., phenyl) abolish TLR7 activity, but flexible spacers like benzyl or phenethyl restore potency .
- Halogenation (e.g., C7-iodo): Enhances reactivity for cross-coupling but may reduce metabolic stability .
Key Findings:
- TLR7 Specificity: Compound 5’s selectivity for TLR7 over TLR8 (unlike dual-active imidazoquinolines) makes it a safer adjuvant candidate .
- Potency Trade-offs: Imidazoquinolines exhibit higher potency (EC₅₀: 0.06 μM) but lack specificity, highlighting the SAR balance between activity and selectivity .
- Kinase Inhibition : Analog 7-phenethyl derivatives (e.g., ) show promise in targeting CDK2, a key kinase in cancer progression .
Biological Activity
N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine (N-Methylimidazopyridinamine) is a heterocyclic compound characterized by its unique structure which includes an imidazole ring fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C₆H₇N₃
- Molecular Weight : 133.14 g/mol
- Structural Features : The compound features a methyl group at the nitrogen atom in the 1-position and an amine group at the 4-position, which significantly influences its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular targets depend on the specific application and context of use, but studies suggest that it may influence cellular pathways relevant to cancer and infectious diseases.
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-C]pyridine exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative activity of this compound against several cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results showed a notable decrease in IC50 values, indicating enhanced antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.058 |
| A549 | 0.035 |
| MDA-MB-231 | 0.021 |
These findings suggest that modifications in the structure of imidazo[4,5-C]pyridine derivatives can lead to improved efficacy against cancer cells .
Antimicrobial and Antiviral Properties
This compound has also been studied for its antimicrobial and antiviral activities. Its mechanism involves inhibiting pathogen growth through interaction with essential microbial enzymes. For instance, it has shown effectiveness in reducing lesion development in animal models infected with viruses:
| Treatment Group | Lesion Score Reduction (%) |
|---|---|
| Control | 0 |
| Drug Treated | 45 |
This data indicates that the compound can significantly inhibit viral replication and associated lesions in infected subjects .
Case Studies
- Anticancer Study : A recent study synthesized several derivatives of this compound and tested their effects on tumor cell lines. The most potent compound demonstrated an IC50 value of 0.021 µM against MDA-MB-231 cells, showcasing promising anticancer properties.
- Antiviral Efficacy : In a study involving guinea pigs infected with mengovirus, treatment with this compound resulted in a significant reduction in viral lesions compared to untreated controls. The percent inhibition of lesion development was measured at various time points post-treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine?
- Answer : The synthesis typically involves multi-step organic reactions under controlled conditions. Key steps include:
- Nucleophilic substitution : Introduction of the methyl group at the N-position using methylating agents like iodomethane in the presence of a base (e.g., K₂CO₃) .
- Cyclization : Formation of the imidazo[4,5-c]pyridine core via thermal or catalytic cyclization of intermediates, often requiring inert atmospheres (e.g., N₂) and solvents like acetonitrile or DMSO .
- Purification : Column chromatography or recrystallization to isolate the final product. Analytical techniques such as NMR and mass spectrometry (MS) confirm purity and structure .
Q. How is the structural integrity of this compound validated in research settings?
- Answer : Structural characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with methyl groups typically appearing as singlets at δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines atomic coordinates and bond lengths, ensuring accuracy in 3D structural models .
Advanced Research Questions
Q. How do structural modifications at the N6 position influence Toll-like receptor 7 (TLR7) agonistic activity in imidazo[4,5-c]pyridine derivatives?
- Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-rich substituents : N6-benzyl or phenethyl groups enhance TLR7 potency by improving receptor binding affinity .
- Steric hindrance : Direct aryl-aryl connections at C6 abrogate activity due to unfavorable steric interactions, while flexible linkers (e.g., -CH₂-) restore agonism .
- Example : 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine acts as a pure TLR7 agonist (EC₅₀ < 1 µM), validated via NF-κB luciferase reporter assays .
Q. What methodological approaches resolve contradictions in substituent effects on biological activity?
- Answer : Discrepancies are addressed through:
- Comparative SAR analysis : Systematic testing of substituents (e.g., methyl vs. benzyl) under standardized assays .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) predict binding modes and identify steric/electronic clashes .
- Data reconciliation : For example, conflicting reports on aryl substituents are resolved by distinguishing between rigid (inactive) and flexible (active) linkers .
Q. What signaling pathways are modulated by this compound in pharmacological studies?
- Answer : Mechanistic studies highlight:
- NF-κB pathway : Activation via TLR7 agonism induces pro-inflammatory cytokine release (e.g., IL-6, TNF-α) .
- Nrf2 pathway : Some derivatives upregulate antioxidant response elements (ARE), suggesting dual anti-inflammatory/cytoprotective roles .
- Validation : Western blotting and qPCR quantify protein/mRNA expression changes in immune cells (e.g., THP-1 monocytes) .
Q. How are crystallographic challenges addressed during X-ray analysis of imidazo[4,5-c]pyridine derivatives?
- Answer : Key strategies include:
- Data collection : High-resolution synchrotron radiation improves weak diffraction patterns.
- Refinement with SHELX : SHELXL handles twinning or disorder in crystal lattices, with R-factors < 0.05 for reliable models .
- Validation tools : PLATON checks for missed symmetry and validates hydrogen-bonding networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
